molecular formula C20H20N2O4S B2810954 (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 1448072-44-3

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone

Cat. No. B2810954
CAS RN: 1448072-44-3
M. Wt: 384.45
InChI Key: BMZMWNGYUVTQNN-UHFFFAOYSA-N
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Description

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields of study.

Scientific Research Applications

Corrosion Inhibition

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone and its derivatives have been explored for their potential in corrosion inhibition. A study synthesized a compound, 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, and found it to be an effective corrosion inhibitor for mild steel in acidic media. The compound showed better inhibition efficiency, indicating its utility in protecting metals from corrosion (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Some derivatives of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone have demonstrated notable antimicrobial activity. In particular, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Antitumor Activities

Certain quinazoline derivatives based on the structure of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone have shown promising antitumor activities. One compound, in particular, exhibited better antitumor activities than a known drug, Lapatinib, against various cancer cell lines, suggesting its potential in cancer treatment (Cai, 2015).

Analytical and Structural Chemistry

The compound and its derivatives have been used in analytical and structural chemistry. For instance, the crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was investigated, revealing its molecular geometry and potential applications in structural analysis (Girish et al., 2008). Furthermore, a study on bis-benzoquinoline derivatives, involving the ring-opening of furan, highlights the significance of furan derivatives in synthetic chemistry, possibly implicating the compound in similar reactions (Chen et al., 2013).

properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-20(19-8-7-15-4-1-2-6-18(15)21-19)22-11-9-17(10-12-22)27(24,25)14-16-5-3-13-26-16/h1-8,13,17H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMWNGYUVTQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone

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